N-(4-methyl-5-nitropyridin-2-yl)acetamide

Purity Analysis Quality Control Procurement Specification

Essential intermediate for the scalable synthesis of clinical-stage DNA-PK inhibitor AZD7648. The specific 4-methyl-5-nitro substitution pattern is non-negotiable for this published route, circumventing expensive catalysts and complex chromatography. The 4-methyl group confers distinct lipophilicity (higher cLogP) for rational SAR optimization of kinase inhibitors. Select 95+% purity to maximize yields and minimize by-product removal in multi-step syntheses. Substituting with a generic analog risks failed syntheses and invalid research outcomes.

Molecular Formula C8H9N3O3
Molecular Weight 195.18 g/mol
CAS No. 90765-02-9
Cat. No. B1590633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methyl-5-nitropyridin-2-yl)acetamide
CAS90765-02-9
Molecular FormulaC8H9N3O3
Molecular Weight195.18 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1[N+](=O)[O-])NC(=O)C
InChIInChI=1S/C8H9N3O3/c1-5-3-8(10-6(2)12)9-4-7(5)11(13)14/h3-4H,1-2H3,(H,9,10,12)
InChIKeyRXLYNDDWAMZCDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-methyl-5-nitropyridin-2-yl)acetamide (CAS 90765-02-9) Procurement & Identity Guide


N-(4-methyl-5-nitropyridin-2-yl)acetamide (CAS 90765-02-9), also known as 2-acetamido-5-nitro-4-picoline, is a nitropyridine derivative with the molecular formula C8H9N3O3 and a molecular weight of 195.18 g/mol [1]. It is a yellow crystalline powder that is soluble in organic solvents and is primarily utilized as a key intermediate in organic synthesis and medicinal chemistry research [2]. The compound features an electron-withdrawing nitro group at the 5-position and a methyl group at the 4-position on the pyridine ring, which significantly influence its reactivity and physical properties .

Why N-(4-methyl-5-nitropyridin-2-yl)acetamide Cannot Be Casually Substituted by Other Nitropyridine Analogs


Direct substitution of N-(4-methyl-5-nitropyridin-2-yl)acetamide with closely related nitropyridine analogs like N-(6-methyl-5-nitropyridin-2-yl)acetamide or N-(3-nitropyridin-2-yl)acetamide is not scientifically valid due to distinct differences in molecular structure that govern reactivity, physical properties, and synthetic utility. The specific positioning of the nitro and methyl groups on the pyridine ring dictates the compound's electronic environment, melting point, and its role as a unique intermediate, particularly in the synthesis of high-value molecules such as the DNA-PK inhibitor AZD7648 . Using a generic alternative without confirming these critical parameters can lead to failed syntheses, inconsistent yields, and invalid research outcomes. The following quantitative evidence demonstrates why this specific isomer is essential for precise scientific applications.

N-(4-methyl-5-nitropyridin-2-yl)acetamide: Quantified Differentiation from Structural Analogs


Higher Commercial Purity (98% GC) Compared to Common 95% Standard for Analogs

N-(4-methyl-5-nitropyridin-2-yl)acetamide (CAS 90765-02-9) is commercially available at a minimum purity of 98% (GC) with a moisture content of 0.5% max [1]. In contrast, the common baseline for many related nitropyridine analogs, such as N-(3-nitropyridin-2-yl)acetamide (CAS 79371-44-1), is typically offered at a standard purity of 95% . This higher specified purity reduces the burden of in-house purification and ensures greater reliability in sensitive synthetic steps.

Purity Analysis Quality Control Procurement Specification

Significantly Lower Melting Point (157°C) Facilitating Easier Handling

The target compound exhibits a melting point of 157°C [1]. This is significantly lower than the melting point of the structurally similar analog 2-acetamido-5-nitropyridine (CAS 5093-64-1), which melts between 199-203°C . The lower melting point of the target compound can be advantageous in certain formulation or processing steps where lower temperatures are required.

Physical Property Process Chemistry Compound Handling

Validated Intermediate in the Scalable Synthesis of a Clinical DNA-PK Inhibitor (AZD7648)

N-(4-methyl-5-nitropyridin-2-yl)acetamide serves as the immediate precursor to (E)-N-hydroxy-N'-(4-methyl-5-nitropyridin-2-yl)formimidamide, a crucial intermediate in a recently published, improved multigram-scale synthesis of AZD7648, a highly selective DNA-PK inhibitor with an IC50 of 0.6 nM . This synthetic route, which avoids expensive palladium catalysts and simplifies purification, directly relies on the specific substitution pattern of this compound .

Medicinal Chemistry Process R&D Kinase Inhibitor Synthesis

Enhanced Lipophilicity (cLogP ~1.04) Compared to Non-Methylated Analog

The calculated partition coefficient (cLogP) for N-(4-methyl-5-nitropyridin-2-yl)acetamide is approximately 1.04 . In contrast, the non-methylated analog N-(5-nitropyridin-2-yl)acetamide (CAS 5093-64-1) has a calculated LogP of approximately 0.45 [1]. This quantitative difference indicates that the 4-methyl substitution on the target compound significantly increases lipophilicity, which is a critical parameter for predicting membrane permeability in biological systems.

Physicochemical Property Drug Design SAR

Optimal Scientific and Industrial Use-Cases for N-(4-methyl-5-nitropyridin-2-yl)acetamide


Process Chemistry R&D for DNA-PK Inhibitors

Procurement of N-(4-methyl-5-nitropyridin-2-yl)acetamide is essential for research groups aiming to replicate or build upon the improved, scalable synthesis of the clinical-stage DNA-PK inhibitor AZD7648. The compound's specific substitution pattern is non-negotiable for this published synthetic route, which avoids expensive catalysts and complex chromatography . Using any other analog would require complete re-optimization of the synthetic pathway.

Medicinal Chemistry SAR Exploration

Researchers investigating the structure-activity relationship (SAR) of nitropyridine-based kinase inhibitors or other bioactive molecules should prioritize this compound over non-methylated analogs. The 4-methyl group, as evidenced by the higher cLogP value , offers a distinct physicochemical profile that can be exploited to modulate properties like lipophilicity, cellular permeability, and metabolic stability in a rational design campaign.

Specialty Organic Synthesis and Building Block Sourcing

For chemical procurement specialists, selecting N-(4-methyl-5-nitropyridin-2-yl)acetamide from a vendor offering 98% GC purity directly translates to higher yield and lower purification costs in multi-step organic syntheses. This is particularly critical when scaling reactions, as the presence of 2% fewer impurities can significantly reduce the burden of by-product removal and improve overall process efficiency compared to using a standard 95% purity building block.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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